molecular formula C17H21N3O3 B2993709 N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1203413-65-3

N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2993709
CAS RN: 1203413-65-3
M. Wt: 315.373
InChI Key: SMJBNXPESYNCCN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as MP-10, is a chemical compound that has been extensively researched for its potential use in various scientific fields. This compound has shown promising results in several studies, making it an important chemical for further research and development.

Scientific Research Applications

Versatile Reagents for Synthetic Studies

N-(4-methoxybenzyl) derivatives have been explored for their utility in the synthesis of natural and pharmaceutical products. Takeo Sakai et al. (2022) reported on p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), showcasing their application as versatile reagents. These compounds act as equivalents of N-acetamide nucleophiles, demonstrating their potential in the synthesis of N-alkylacetamides and protected amines, which are pivotal in the development of natural and pharmaceutical products (Sakai et al., 2022).

Enzyme Inhibitory Activities

The synthesis and evaluation of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide derivatives have been investigated for their enzyme inhibitory activities. A study by N. Virk et al. (2018) synthesized a series of compounds, demonstrating their inhibitory potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This research highlights the potential of these compounds in therapeutic applications, particularly in addressing conditions associated with enzyme dysregulation (Virk et al., 2018).

Photoreactivity and Design of Caged Compounds

The design and synthesis of caged compounds utilizing N-(4-methoxybenzyl)acetamide derivatives have been explored for their photoreactivity. Katritzky et al. (2003) prepared molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide, investigating their decomposition under specific irradiation conditions. These findings are significant for the development of photolabile protecting groups in molecular biology and drug delivery systems, allowing for controlled release of active compounds (Katritzky et al., 2003).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-4-14-9-17(22)20(12-19-14)11-16(21)18-10-13-5-7-15(23-2)8-6-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJBNXPESYNCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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